N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide: is a chemical compound that belongs to the class of benzodioxin derivatives This compound features a cyclopropane ring attached to a benzodioxin moiety, which is further linked to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide typically involves the following steps:
Formation of 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine: This intermediate is prepared by reducing 1,4-benzodioxin-6-carboxaldehyde using a suitable reducing agent such as sodium borohydride (NaBH4).
Cyclopropanation: The resulting amine is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine (Et3N) to form the cyclopropanecarboxamide derivative.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch processes are commonly employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the benzodioxin moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents like dichloromethane (DCM), are employed.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives at different positions on the cyclopropane ring or benzodioxin moiety.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand molecular interactions and pathways. Medicine: Potential therapeutic applications are being explored, including its use as a lead compound in drug discovery. Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. The cyclopropane ring and benzodioxin moiety can bind to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide: A structurally related compound with a butanamide group instead of cyclopropanecarboxamide.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Another related compound with an acetamide group.
Uniqueness: N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(10-2-3-10)14-8-9-1-4-11-12(7-9)17-6-5-16-11/h1,4,7,10H,2-3,5-6,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZBHIFNLOYFRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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